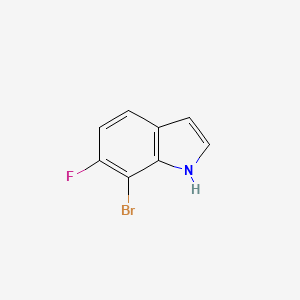

7-bromo-6-fluoro-1H-indole

CAS No.: 1000339-62-7

Cat. No.: VC2406330

Molecular Formula: C8H5BrFN

Molecular Weight: 214.03 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1000339-62-7 |

|---|---|

| Molecular Formula | C8H5BrFN |

| Molecular Weight | 214.03 g/mol |

| IUPAC Name | 7-bromo-6-fluoro-1H-indole |

| Standard InChI | InChI=1S/C8H5BrFN/c9-7-6(10)2-1-5-3-4-11-8(5)7/h1-4,11H |

| Standard InChI Key | REKZBQHRHZATLM-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C2=C1C=CN2)Br)F |

| Canonical SMILES | C1=CC(=C(C2=C1C=CN2)Br)F |

Introduction

Chemical Structure and Properties

Structural Information

7-bromo-6-fluoro-1H-indole is a heterocyclic organic compound with a bicyclic structure consisting of a benzene ring fused to a pyrrole ring, featuring bromine and fluorine substituents at specific positions. The compound is characterized by the following identifiers:

| Parameter | Value |

|---|---|

| CAS Number | 1000339-62-7 |

| Molecular Formula | C₈H₅BrFN |

| Molecular Weight | 214.03 g/mol |

| IUPAC Name | 7-bromo-6-fluoro-1H-indole |

| InChI | InChI=1S/C8H5BrFN/c9-7-6(10)2-1-5-3-4-11-8(5)7/h1-4,11H |

| InChIKey | REKZBQHRHZATLM-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C2=C1C=CN2)Br)F |

| European Community (EC) Number | 691-820-3 |

Physical Properties

The compound exhibits the following physical characteristics:

| Property | Value |

|---|---|

| Physical State | Solid (typically powder or light yellow crystals) |

| Predicted Density | 1.750±0.06 g/cm³ |

| Predicted Boiling Point | 315.9±22.0 °C |

| Predicted pKa | 14.73±0.30 |

| Stability | Stable under normal temperature and pressure, not volatile at room temperature |

Spectroscopic Properties

The predicted collision cross section (CCS) measurements provide valuable information for mass spectrometry analysis:

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 213.96622 | 140.0 |

| [M+Na]⁺ | 235.94816 | 144.2 |

| [M+NH₄]⁺ | 230.99276 | 145.3 |

| [M+K]⁺ | 251.92210 | 144.4 |

| [M-H]⁻ | 211.95166 | 139.4 |

| [M+Na-2H]⁻ | 233.93361 | 143.2 |

| [M]⁺ | 212.95839 | 139.2 |

| [M]⁻ | 212.95949 | 139.2 |

Synthesis Methods

Laboratory Synthesis

The synthesis of 7-bromo-6-fluoro-1H-indole typically involves halogenation reactions of indole derivatives. According to available literature, several synthetic approaches can be employed:

-

One method involves the introduction of bromine and fluorine substituents into an indole backbone through stepwise halogenation.

-

Electrophilic aromatic substitution reactions can be utilized, where treatment of 6-fluoroindole with N-bromosuccinimide (NBS) in the presence of a suitable catalyst yields the target compound .

-

The synthesis may also involve controlled reaction conditions to ensure regioselective halogenation, with temperature control to prevent over-bromination .

The compound is typically purified through crystallization techniques to obtain the final product with high purity.

Chemical Reactivity

Types of Reactions

7-bromo-6-fluoro-1H-indole can participate in various chemical transformations, including:

-

Substitution Reactions: The bromine and fluorine atoms can be replaced by other functional groups through nucleophilic substitution reactions .

-

Oxidation and Reduction: The indole ring can undergo oxidation or reduction under specific conditions to form various derivatives .

-

Coupling Reactions: The compound can serve as a substrate in coupling reactions, such as Suzuki or Heck coupling, to generate more complex molecular structures .

Reactivity Parameters

The reactivity of 7-bromo-6-fluoro-1H-indole is influenced by several factors:

-

The presence of bromine at position 7 enhances the electrophilic character at this site

-

The fluorine atom at position 6 affects the electron distribution in the aromatic system

-

The indole N-H group can participate in hydrogen bonding and serve as a nucleophile in certain reactions

Applications

Research Applications

7-bromo-6-fluoro-1H-indole serves various functions in scientific research:

-

Chemical Synthesis: It acts as a building block for the synthesis of more complex molecules .

-

Medicinal Chemistry: The compound is utilized in drug discovery programs as a starting material for developing potential therapeutic agents .

-

Structure-Activity Relationship Studies: Its unique substitution pattern makes it valuable for investigating how structural modifications affect biological activity .

-

Probe Development: The compound can be used to develop chemical probes for studying biological systems .

Industrial Applications

In industrial settings, 7-bromo-6-fluoro-1H-indole finds application as:

-

Intermediate in Organic Synthesis: It serves as a key intermediate in the synthesis of more complex organic compounds .

-

Pharmaceutical Development: The compound can be incorporated into drug development pipelines for creating novel therapeutics .

| Hazard Statement | Description | Classification |

|---|---|---|

| H302 | Harmful if swallowed | Acute Toxicity, Oral (Category 4) |

| H312 | Harmful in contact with skin | Acute Toxicity, Dermal (Category 4) |

| H315 | Causes skin irritation | Skin Irritation (Category 2) |

| H319 | Causes serious eye irritation | Eye Irritation (Category 2A) |

| H332 | Harmful if inhaled | Acute Toxicity, Inhalation (Category 4) |

| H335 | May cause respiratory irritation | Specific Target Organ Toxicity, Single Exposure (Category 3) |

Comparative Analysis

Comparison with Similar Compounds

To better understand the distinctive properties of 7-bromo-6-fluoro-1H-indole, a comparison with related compounds provides valuable insights:

| Compound | Key Differences | Effect on Properties |

|---|---|---|

| 6-Bromo-1H-indole | Lacks fluorine at position 6 | Different reactivity profile and biological activity |

| 7-Fluoro-1H-indole | Lacks bromine at position 7 | Altered binding properties and chemical reactivity |

| 7-Bromo-5-fluoro-1H-indazole | Contains indazole core instead of indole | Different pharmacological profile and reactivity |

| 2-Bromo-6-fluoro-1H-indole | Different bromine position | Distinct electronic distribution and reactivity |

Unique Features

The specific substitution pattern of 7-bromo-6-fluoro-1H-indole contributes to its distinctive properties:

-

Electronic Effects: The combination of electron-withdrawing bromine and highly electronegative fluorine creates a unique electronic environment in the molecule .

-

Steric Considerations: The positioning of substituents influences the molecule's three-dimensional structure and interactions with biological targets .

-

Lipophilicity: The presence of bromine and fluorine enhances the compound's lipophilicity, potentially affecting its membrane permeability and biological distribution .

Future Research Directions

Synthetic Methodology Development

Future research could focus on:

-

Developing more efficient and selective synthetic routes to 7-bromo-6-fluoro-1H-indole

-

Exploring green chemistry approaches to reduce environmental impact during synthesis

-

Establishing continuous flow processes for scalable production

Biological Evaluation

Additional studies could investigate:

-

Systematic evaluation of the compound's biological activities across various targets

-

Structure-activity relationship studies to optimize biological properties

-

Potential applications in drug discovery programs targeting specific diseases

Material Science Applications

Emerging research areas might include:

-

Exploration of the compound's potential in organic electronics

-

Investigation of its fluorescence properties for sensing applications

-

Development of novel materials incorporating this structural motif

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume